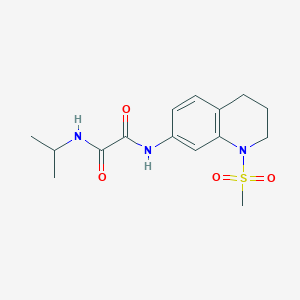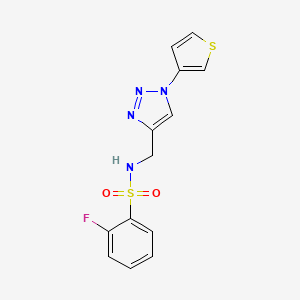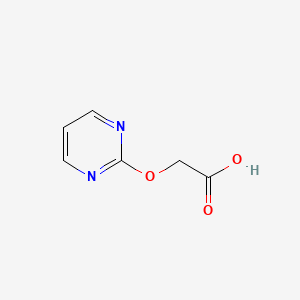![molecular formula C16H16ClN7O B2362383 1-(4-(3-(4-Chlorphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanon CAS No. 920228-20-2](/img/structure/B2362383.png)
1-(4-(3-(4-Chlorphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C16H16ClN7O and its molecular weight is 357.8. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Krebsbehandlung: CDK2-Hemmung
Diese Verbindung wurde als neuartiger Hemmstoff der Cyclin-abhängigen Kinase 2 (CDK2) identifiziert, einem kritischen Protein, das an der Zellzyklusregulation beteiligt ist. CDK2-Hemmstoffe gelten als vielversprechend für die Krebstherapie, da sie die Proliferation von Tumorzellen stoppen können . Die Fähigkeit der Verbindung, CDK2 zu hemmen, könnte zur Entwicklung neuer Krebsmedikamente führen, insbesondere für Krebsarten, bei denen CDK2 eine Schlüsselrolle im Krankheitsverlauf spielt.
Antiproliferatives Mittel
Die Verbindung hat signifikante zytotoxische Aktivitäten gegen verschiedene Krebszelllinien gezeigt, darunter MCF-7 (Brustkrebs) und HCT-116 (Dickdarmkrebs), mit niedrigen IC50-Werten, die auf eine hohe Potenz hindeuten . Dies deutet auf seine potenzielle Verwendung als antiproliferatives Mittel in der Krebsforschung hin und trägt zur Entwicklung gezielter Therapien bei, die das Wachstum von Krebszellen effektiv hemmen können.
Induktion der Apoptose
Weitere Untersuchungen der Verbindung haben ihre Fähigkeit gezeigt, die Apoptose oder den programmierten Zelltod in Krebszellen zu induzieren . Dies ist eine sehr wünschenswerte Wirkung für Krebsbehandlungen, da es zur selektiven Eliminierung von Krebszellen führen kann, ohne normale, gesunde Zellen zu schädigen.
Veränderung des Zellzyklusfortschritts
Es wurde festgestellt, dass die Verbindung den Zellzyklusfortschritt signifikant verändert . Durch die Unterbrechung des normalen Zellteilungszyklus kann es verhindert werden, dass sich Krebszellen vermehren, was ein grundlegender Aspekt des Krebswachstums und der Metastasierung ist.
Hemmung der EGFR-Expression
Die Forschung zeigt, dass die Verbindung die Expression des epidermalen Wachstumsfaktorrezeptors (EGFR) hemmen kann . EGFR wird oft in verschiedenen Krebsarten überexprimiert und ist mit einer schlechten Prognose verbunden. Die Hemmung von EGFR kann die Signalwege stören, die zu Tumorwachstum und -überleben führen.
ROS-Generierung
Die Verbindung wurde mit einem Anstieg von reaktiven Sauerstoffspezies (ROS) in Krebszellen in Verbindung gebracht . Hohe ROS-Spiegel können oxidativen Stress verursachen, der zu Schäden in Krebszellen führt, die für therapeutische Zwecke genutzt werden können.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been reported to inhibit cyclin-dependent kinase 2 (cdk2), a protein essential for cell cycle progression .
Mode of Action
Similar compounds have been found to inhibit cdk2, thus affecting cell cycle progression . The compound likely interacts with its target, leading to changes in the biochemical pathways that control cell proliferation.
Biochemical Pathways
Inhibition of CDK2 can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .
Result of Action
Similar compounds have been found to significantly inhibit the growth of various cell lines .
Biochemische Analyse
Biochemical Properties
1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acids, thereby inhibiting its activity. This interaction disrupts the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .
Cellular Effects
1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone exerts various effects on different cell types and cellular processes. In cancer cells, it induces cell cycle arrest at the G1 phase and promotes apoptosis. This compound also affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to altered gene expression and reduced cellular proliferation. Additionally, it impacts cellular metabolism by inhibiting key metabolic enzymes, resulting in decreased ATP production and increased oxidative stress .
Molecular Mechanism
The molecular mechanism of 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone involves its binding to specific biomolecules and modulation of their activities. The compound binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets. This inhibition leads to cell cycle arrest and apoptosis. Additionally, the compound interacts with other proteins involved in cell signaling and metabolism, further contributing to its antitumor effects .
Dosage Effects in Animal Models
The effects of 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites. These metabolites may retain some biological activity and contribute to the overall pharmacological effects of the compound. Additionally, the compound affects metabolic flux by inhibiting key enzymes involved in glycolysis and oxidative phosphorylation, resulting in altered metabolite levels and reduced energy production .
Transport and Distribution
The transport and distribution of 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments. It accumulates in the cytoplasm and nucleus, where it exerts its biological effects. The compound’s distribution is influenced by factors such as lipophilicity, molecular size, and the presence of specific transporters .
Subcellular Localization
1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone exhibits specific subcellular localization, which is crucial for its activity and function. The compound is predominantly localized in the nucleus, where it interacts with nuclear proteins and modulates gene expression. It also localizes to the mitochondria, affecting mitochondrial function and inducing apoptosis. The subcellular localization of the compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments .
Eigenschaften
IUPAC Name |
1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN7O/c1-11(25)22-6-8-23(9-7-22)15-14-16(19-10-18-15)24(21-20-14)13-4-2-12(17)3-5-13/h2-5,10H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIQLSFAZLEMFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4As,8aR)-7-(2-chloropropanoyl)-4,4a,5,6,8,8a-hexahydro-1H-pyrido[3,4-d][1,3]oxazin-2-one](/img/structure/B2362301.png)
![2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2362303.png)


![[3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2362307.png)


![2-[2-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2362312.png)

![1,3,5-trimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2362317.png)

![4-[4-(1H-imidazol-1-yl)phenyl]-2-pyrimidinamine](/img/structure/B2362319.png)
![2-hydroxy-N-(2-hydroxyethyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2362320.png)
